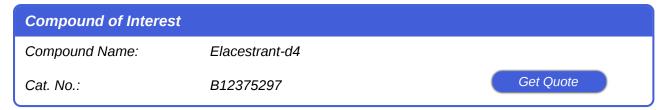


Physicochemical Properties of Deuterated Elacestrant: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. [1] Strategic deuterium incorporation into drug molecules is a recognized approach to potentially enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of Elacestrant and its deuterated analogue, Elacestrant-d4. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.

Physicochemical Data

The following tables summarize the key physicochemical properties of Elacestrant and its deuterated form, **Elacestrant-d4**.

Table 1: Physicochemical Properties of Elacestrant



Property	Value	Salt Form	Reference
Molecular Weight	458.6 g/mol (base)	-	[2]
531.6 g/mol	Dihydrochloride	[2]	
pKa (aliphatic amine)	9.8	-	[2]
Calculated logP (cLogP)	6.8	-	[2]
logD	3.6	-	[2]
Aqueous Solubility	~0.01 mg/mL (at pH 6.8)	Dihydrochloride	[2]
33 mg/mL (at pH 1)	Dihydrochloride	[2]	
Melting Point (Form 1)	218 °C	Dihydrochloride	[3]
Melting Point (Form 2/3)	~157 °C (melts), ~187 °C (recrystallizes), 207 °C (melts again)	Dihydrochloride	[3]
Melting Point (Pattern A)	225-226 °C	Dihydrochloride	[4]

Table 2: Physicochemical Properties of Deuterated Elacestrant (**Elacestrant-d4**)

Property	Value	Notes
Molecular Weight	462.7 g/mol	-
Calculated XLogP3	6.3	Computationally derived

Note on Deuteration Effects: The replacement of hydrogen with deuterium can lead to minor alterations in physicochemical properties. Studies have shown that deuteration can result in reduced hydrophobicity and an increased basicity of amines.[5][6] While specific experimental data for deuterated Elacestrant's pKa and solubility are not readily available, the increased basicity of the amine due to the beta-deuterium isotope effect could slightly increase its pKa.[7] Changes in solubility are also possible and would require experimental determination.[8]



Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the ionization constant of ionizable compounds like Elacestrant.

- Principle: A solution of the compound is titrated with a standardized acid or base, and the pH
 is measured as a function of the volume of titrant added. The pKa is the pH at which the
 compound is 50% ionized.
- Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a titration vessel.

Procedure:

- Prepare a solution of the test compound (e.g., Elacestrant) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
- Calibrate the pH meter using standard buffer solutions.
- Immerse the pH electrode in the test solution and allow the reading to stabilize.
- Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound like Elacestrant).
- Record the pH and the volume of titrant added after each addition, ensuring equilibrium is reached.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of logP/logD by Shake-Flask Method



This is the traditional and a widely accepted method for determining the partition coefficient.

- Principle: The compound is partitioned between two immiscible liquid phases (typically noctanol and a buffered aqueous solution). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is measured, and its logarithm is logD.
- Apparatus: Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
 - Prepare a stock solution of the test compound in one of the phases.
 - Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both phases.
 - Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
 - Separate the two phases by centrifugation.
 - Determine the concentration of the compound in each phase using a suitable analytical method.
 - Calculate the partition or distribution coefficient using the formula: P or D = [Concentration in octanol] / [Concentration in aqueous phase].

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a
constant temperature until the solution is saturated. The concentration of the dissolved
compound is then measured.



 Apparatus: Vials with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

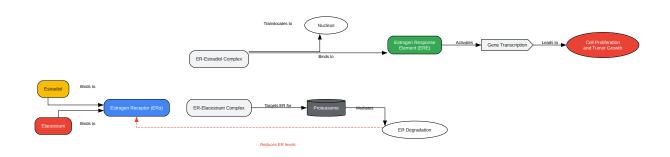
Procedure:

- Add an excess amount of the solid test compound to a vial containing the solvent of interest (e.g., buffered aqueous solution).
- Seal the vial and place it in a shaker or incubator at a constant temperature.
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Signaling Pathway and Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), primarily ER α , and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ER α in cancer cells, thereby inhibiting estrogen-driven transcriptional activity and cell proliferation.[1]





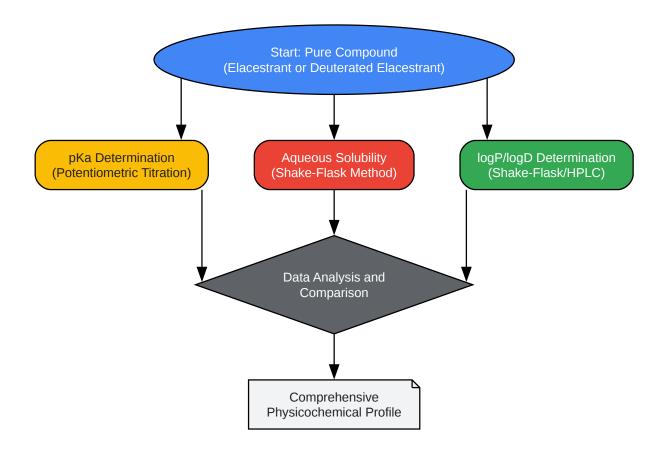
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Caption: Mechanism of action of Elacestrant.

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical step in drug development. The following workflow outlines the key stages.





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Caption: Experimental workflow for physicochemical profiling.

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